molecular formula C22H29N3O2S B5955176 1-(1,3-Benzodioxol-5-ylmethyl)-4-[1-(thiophen-3-ylmethyl)piperidin-3-yl]piperazine

1-(1,3-Benzodioxol-5-ylmethyl)-4-[1-(thiophen-3-ylmethyl)piperidin-3-yl]piperazine

Cat. No.: B5955176
M. Wt: 399.6 g/mol
InChI Key: NNOYHYSFPZWVTJ-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-[1-(thiophen-3-ylmethyl)piperidin-3-yl]piperazine is a complex organic compound that features a benzodioxole ring, a thiophene ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[1-(thiophen-3-ylmethyl)piperidin-3-yl]piperazine typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Piperazine Ring: Piperazine can be synthesized from ethylenediamine and diethylene glycol.

    Coupling Reactions: The benzodioxole and thiophene rings are coupled with the piperazine ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-4-[1-(thiophen-3-ylmethyl)piperidin-3-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-4-[1-(thiophen-3-ylmethyl)piperidin-3-yl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anti-cancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[1-(thiophen-3-ylmethyl)piperidin-3-yl]piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-ylmethyl)piperazine: Shares the benzodioxole ring but lacks the thiophene and additional piperidine rings.

    1-(Thiophen-3-ylmethyl)piperazine: Contains the thiophene and piperazine rings but lacks the benzodioxole ring.

Uniqueness

1-(1,3-Benzodioxol-5-ylmethyl)-4-[1-(thiophen-3-ylmethyl)piperidin-3-yl]piperazine is unique due to the combination of its three distinct ring systems, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(thiophen-3-ylmethyl)piperidin-3-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2S/c1-2-20(15-24(6-1)14-19-5-11-28-16-19)25-9-7-23(8-10-25)13-18-3-4-21-22(12-18)27-17-26-21/h3-5,11-12,16,20H,1-2,6-10,13-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOYHYSFPZWVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CSC=C2)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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